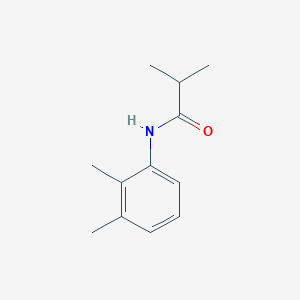

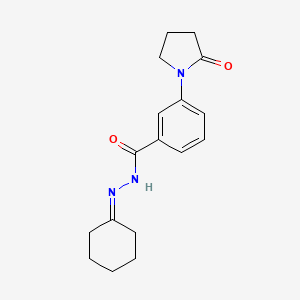

![molecular formula C12H12Cl3NO2 B5791809 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)

1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine, also known as CAP, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of pyrrolidines, which are cyclic organic compounds that contain a pyrrolidine ring. CAP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.

Wirkmechanismus

1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine works by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses. The mechanism of action of 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine is similar to that of other acetylcholinesterase inhibitors such as donepezil and rivastigmine.

Biochemical and physiological effects:

1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been shown to improve cognitive function in animal models and human subjects. It has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been used in studies investigating the role of acetylcholine in learning and memory, as well as in the treatment of neurological disorders such as Alzheimer's disease. In addition, 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for a smaller amount of the compound to be used, reducing the cost of the experiment. In addition, 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has a high degree of selectivity for acetylcholinesterase, minimizing the risk of off-target effects. However, one of the limitations of using 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine is its potential toxicity, which can be a concern when working with live animals or human subjects. Careful dosage and safety measures must be taken to ensure the safety of the subjects.

Zukünftige Richtungen

For 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine research include the development of more potent and selective acetylcholinesterase inhibitors and the investigation of the role of acetylcholine in other physiological processes.

Synthesemethoden

The synthesis of 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine involves the reaction of 2,4,5-trichlorophenoxyacetic acid with pyrrolidine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.

Wissenschaftliche Forschungsanwendungen

1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been extensively used in scientific research for its ability to inhibit acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, which is a neurotransmitter that plays a crucial role in the nervous system. By inhibiting acetylcholinesterase, 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine increases the levels of acetylcholine in the brain, leading to improved cognitive function. 1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine has been used in studies investigating the role of acetylcholine in learning and memory, as well as in the treatment of neurological disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name |

1-pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl3NO2/c13-8-5-10(15)11(6-9(8)14)18-7-12(17)16-3-1-2-4-16/h5-6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYKGEDSRUCPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)

![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)

![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)

![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)

![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)